5-Formyl-2-methoxyphenyl Acetate

Description

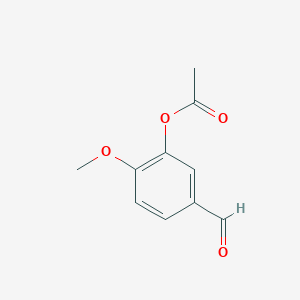

Structure

3D Structure

Properties

IUPAC Name |

(5-formyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(12)14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPGTXJXZIXWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399300 | |

| Record name | 5-Formyl-2-methoxyphenyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881-57-2 | |

| Record name | 5-Formyl-2-methoxyphenyl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formyl-2-methoxyphenyl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Formyl-2-methoxyphenyl Acetate

This guide provides a comprehensive overview of 5-Formyl-2-methoxyphenyl Acetate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and applications, underpinned by established scientific principles and methodologies.

Introduction

This compound, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde and O-Acetyl Isovanillin, is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring an acetylated phenol, a methoxy group, and a formyl group, provides a unique combination of reactive sites, making it a versatile precursor for a wide range of more complex molecules. This guide will explore the essential characteristics of this compound, offering both theoretical insights and practical guidance for its use in a laboratory setting.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

Structural and Molecular Data

This compound is characterized by the following identifiers and molecular properties:

| Property | Value | Source(s) |

| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |

| CAS Number | 881-57-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2][3] |

| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)C=O)OC | [2] |

| InChI Key | ZVPGTXJXZIXWGR-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The bulk properties of this compound are summarized below, providing crucial information for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Appearance | White to Orange to Green powder to crystal | [1][4][5] |

| Melting Point | 85.0 to 89.0 °C (87 °C reference) | [4][5][6] |

| Boiling Point | 293°C at 760 mmHg (Predicted) | |

| Purity | >98.0% (GC) | [1][4][5][6] |

| Storage | Inert atmosphere, 2-8°C is recommended | [5] |

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is a critical aspect of its utility. This section outlines a common synthetic protocol and discusses the expected spectroscopic data for structural verification.

Synthetic Protocol: Acetylation of Vanillin

A prevalent method for the synthesis of the related compound, O-Acetylvanillin, involves the acetylation of vanillin.[7][8] This straightforward esterification can be adapted and is conceptually similar to the synthesis of this compound's isomers. The following is a representative protocol.

Objective: To synthesize vanillin acetate via base-catalyzed acetylation of vanillin.

Materials:

-

Vanillin (3.2 mmol)

-

Dichloromethane (DCM) (5-6 mL)

-

Acetic anhydride (3.84 mmol)

-

Dry pyridine (3.84 mmol)

-

Crushed ice

-

Deionized water

-

95% Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Under anhydrous conditions, dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane in a round-bottom flask.[8][9]

-

To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).[8][9]

-

Stir the reaction mixture at room temperature for 3-4 hours.[8][9]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[9]

-

Upon completion, evaporate the dichloromethane using a rotary evaporator.[8][9]

-

Pour the resulting mixture onto crushed ice, which will cause the product to precipitate.[8][9]

-

Filter the precipitate and wash it with deionized water.[8][9]

-

Dry the precipitate and recrystallize from 95% ethanol for purification.[8][9]

Workflow Diagram:

Caption: Workflow for the synthesis of vanillin acetate.

Spectroscopic Data

Part 3: Applications in Research and Development

This compound is classified as a building block, primarily used in the synthesis of more complex molecules.[1][5]

Role in Organic Synthesis

Its utility stems from the reactivity of the aldehyde group, which can undergo a variety of transformations. For instance, it can be a substrate in reactions such as:

-

Rieche formylation: A process to introduce a formyl group onto an aromatic ring.[11]

-

Knoevenagel condensation: A reaction of an aldehyde or ketone with an active methylene compound to produce a new carbon-carbon double bond.[11]

These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular scaffolds.

Intermediate in Drug Discovery

Vanillin and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[12] For example, vanillin is a precursor for compounds like papaverine and trimethoprim.[12] By extension, functionalized derivatives like this compound serve as important starting materials in the development of novel therapeutic agents. Its structure is a component in the synthesis of various biologically active compounds, including those with potential antimicrobial properties.[9][12] The strategic modification of the vanillin scaffold is a key approach in enhancing the pharmacological activity of new drug candidates.[12]

Logical Relationship Diagram:

Caption: Role of the compound in synthesis and drug development.

Part 4: Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[2]

The signal word associated with this compound is "Warning".[2][4]

Recommended Precautionary Measures

When handling this compound, the following precautionary statements should be observed:[2][4]

-

P280: Wear protective gloves/eye protection/face protection.[2][4]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2][4]

Conclusion

This compound is a versatile and valuable chemical intermediate with well-defined properties. Its utility as a building block in organic synthesis, particularly in the context of drug discovery and development, is significant. This guide has provided a detailed overview of its core properties, a representative synthetic protocol, key applications, and essential safety information to support its effective and safe use by researchers and scientists in the field.

References

- This compound | C10H10O4 | CID 4099572.

- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

- 5-Formyl-2-methoxyphenyl acet

- Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents.

- (5-Formyl-2-methoxyphenyl)acetic acid | CAS#:893733-62-5. Chemsrc. [Link]

- CAS 881-57-2 | 5-Formyl-2-methoxyphenyl acet

- O-Acetylvanillin | CAS#:881-68-5. Chemsrc. [Link]

- 5-formyl-2-methoxyphenyl acet

- The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses.

- 64734 Real Est

- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 881-57-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. This compound | 881-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. O-Acetylvanillin | CAS#:881-68-5 | Chemsrc [chemsrc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PubChemLite - this compound (C10H10O4) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

3-Acetoxy-4-methoxybenzaldehyde molecular weight

An In-depth Technical Guide to 3-Acetoxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of 3-Acetoxy-4-methoxybenzaldehyde, commonly known as Vanillin Acetate or Acetovanillin. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the molecule's fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. It offers a detailed, field-proven protocol for its synthesis via the acetylation of vanillin, outlines standard methodologies for its analytical characterization, and explores its practical application as a chromogenic reagent in thin-layer chromatography (TLC). The guide is grounded in authoritative sources to ensure scientific integrity and provides practical, step-by-step instructions and safety protocols for laboratory use.

Core Chemical Identity and Physicochemical Properties

3-Acetoxy-4-methoxybenzaldehyde is a derivative of vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The acetylation of vanillin's phenolic hydroxyl group yields a more stable crystalline solid that serves as a valuable intermediate in organic synthesis and as a specialized analytical reagent.[1][2] Its fundamental properties are crucial for its application in synthesis, formulation, and quality control.

The quantitative physicochemical data for 3-Acetoxy-4-methoxybenzaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 194.18 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3][4] |

| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate | [4][5][6] |

| Synonyms | Vanillin acetate, Acetovanillin | [2][6][7] |

| CAS Number | 881-68-5 | [4][7][8] |

| Appearance | White to cream crystalline powder | [3][4][5] |

| Melting Point | 73 - 80 °C | [5][8] |

| Purity (by GC) | ≥97.5% | [4][5] |

| Infrared Spectrum | Conforms to structure | [5] |

Synthesis Protocol: Acetylation of Vanillin

The most common and efficient synthesis of 3-Acetoxy-4-methoxybenzaldehyde is the acetylation of its precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin). This reaction is a classic example of nucleophilic acyl substitution.

Expertise & Causality:

The reaction mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin by a base (sodium hydroxide). This creates a phenoxide ion, which is a potent nucleophile. The phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the acetate leaving group yields the final ester product. The use of crushed ice is critical for temperature control, as the reaction is exothermic.

Detailed Experimental Protocol:

-

Materials:

-

3-Methoxy-4-hydroxybenzaldehyde (Vanillin): 1.5 g

-

10% Sodium Hydroxide (NaOH) solution: 25 mL

-

Acetic Anhydride: 4 mL

-

Crushed Ice: ~30 g

-

95% Ethanol (for recrystallization)

-

250 mL Conical Flask with stopper

-

Buchner Funnel and filter paper

-

-

Procedure:

-

Dissolve 1.5 g of 3-Methoxy-4-hydroxybenzaldehyde in 25 mL of 10% sodium hydroxide solution within a 250 mL conical flask.

-

Cool the solution by adding approximately 30 g of crushed ice directly to the flask.

-

Carefully add 4 mL of acetic anhydride to the cold solution.

-

Immediately stopper the flask and shake vigorously for approximately 20 minutes. A cloudy, milky white precipitate of 3-Acetoxy-4-methoxybenzaldehyde will form.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate thoroughly with ice-cold water to remove any unreacted reagents and salts.

-

Purify the product by recrystallizing from 95% ethanol. This will yield white crystalline needles of the final product.[3]

-

Analytical Characterization and Quality Control

Post-synthesis, it is imperative to verify the molecular structure and assess the purity of the compound. This is a self-validating step in any protocol, ensuring the material is suitable for subsequent applications. Standard analytical techniques are employed for this purpose.[8]

Workflow for Structural Elucidation:

-

Purity Assessment (GC): Gas chromatography is first used to determine the purity of the sample, ensuring it meets the standard of ≥97.5%.[5]

-

Infrared (IR) Spectroscopy: The sample is analyzed to confirm the presence of key functional groups. Expected characteristic peaks include strong C=O stretching vibrations for the aldehyde (~1700 cm⁻¹) and the ester (~1760 cm⁻¹), as well as C-O stretching for the ester and methoxy groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a detailed map of the proton environment.

-

Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire the spectrum.[8]

-

Expected Signals:

-

A singlet around 9.9 ppm (1H, aldehyde CHO).

-

Aromatic protons (3H) in the 7.0-7.5 ppm region.

-

A singlet around 3.9 ppm (3H, methoxy OCH₃).

-

A singlet around 2.3 ppm (3H, acetyl CH₃).

-

-

Application as a Chromogenic Reagent in TLC

A significant application of 3-Acetoxy-4-methoxybenzaldehyde is its use as a sensitive and effective chromogenic spray reagent for the detection and identification of oils and fats in forensic science and food chemistry.[3]

Expertise & Causality:

When sprayed onto a developed TLC plate and heated, the reagent, in combination with sulfuric acid, reacts with the separated lipid components (fatty acids, triglycerides). This acid-catalyzed condensation reaction forms colored compounds, rendering the separated spots visible as pinkish-violet complexes. This method is valued for being less time-consuming and more sensitive than some traditional visualization agents.[3]

Protocol for TLC Visualization:

-

Materials:

-

Developed and dried TLC plate with spotted oil samples.

-

Spray Reagent A: 0.328 g of 3-Acetoxy-4-methoxybenzaldehyde dissolved in 100 mL of absolute ethanol.

-

Spray Reagent B: 50% aqueous sulfuric acid.

-

Fume hood.

-

Hot plate or oven set to ~110°C.

-

-

Procedure:

-

In a fume hood, lightly and evenly spray the developed TLC plate with Reagent A.

-

Allow the ethanol to evaporate for a few minutes.

-

Next, spray the plate with Reagent B (50% H₂SO₄).

-

Heat the sprayed plate on a hot plate or in an oven at 110°C for 5-10 minutes, or until colored spots appear.

-

Document the results by noting the Rf values and colors of the separated spots. The reagent typically develops pinkish-violet colors with various oils.[3]

-

Safety and Handling

As with any laboratory chemical, proper handling of 3-Acetoxy-4-methoxybenzaldehyde is essential to ensure personnel safety. The following information is summarized from its Safety Data Sheet (SDS).[7]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7][9]

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][10]

-

References

- Dhingra, V., et al. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils. Journal of Forensic Chemistry and Toxicology, 1(1).

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Hydroxy-4-methoxybenzaldehyde. Fisher Scientific.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. Thermo Fisher Scientific.

- BenchChem. (2025). Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde. BenchChem.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Acetoxy-3-methoxybenzaldehyde. Fisher Scientific.

- Thermo Scientific Chemicals. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 98%. Thermo Fisher Scientific.

- PharmaCompass. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. BenchChem.

- Fisher Scientific. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 98%. Fisher Scientific.

- Thermo Scientific Chemicals. (n.d.). 4-Acetoxy-3-methoxybenzaldehyde, 98% 100 g. Thermo Fisher Scientific.

- Susilowati, E., et al. (2020). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Oriental Journal of Chemistry, 36(4).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-methoxy-4-acetoxybenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. rfppl.co.in [rfppl.co.in]

- 4. 4-Acetoxy-3-methoxybenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Acetoxy-3-methoxybenzaldehyde, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 4-Acetoxy-3-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 7. fishersci.ca [fishersci.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (5-formyl-2-methoxyphenyl) acetate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-formyl-2-methoxyphenyl) acetate, also known by its synonym 3-Acetoxy-4-methoxybenzaldehyde or as O-Acetylisovanillin, is a versatile aromatic aldehyde that serves as a key building block in synthetic organic chemistry. Its strategic placement of functional groups—an electrophilic aldehyde, a methoxy ether, and a protecting acetate group—makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and other bioactive compounds. This guide provides a comprehensive overview of its chemical identity, detailed synthesis protocols, physicochemical properties, reactivity, and its applications in cutting-edge research.

Chemical Identity and Properties

Properly identifying a chemical entity is the foundation of sound scientific research. The nomenclature and key identifiers for (5-formyl-2-methoxyphenyl) acetate are crucial for accurate sourcing and regulatory compliance.

IUPAC Name: (5-formyl-2-methoxyphenyl) acetate[1][2]

Synonyms: 3-Acetoxy-4-methoxybenzaldehyde, O-Acetyl Isovanillin, Acetic Acid 5-Formyl-2-methoxyphenyl Ester

CAS Number: 881-57-2[2]

Molecular Formula: C₁₀H₁₀O₄[3]

Molecular Weight: 194.19 g/mol [3]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [1][2] |

| CAS Number | 881-57-2 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.19 g/mol | [3] |

| Appearance | White to orange to green powder to crystal | |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 293°C at 760 mmHg | |

| Purity | >98.0% (GC) |

Synthesis of (5-formyl-2-methoxyphenyl) acetate

The most common and efficient laboratory-scale synthesis of (5-formyl-2-methoxyphenyl) acetate involves the acetylation of the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde). The acetate group serves as a robust protecting group, which is stable under a variety of reaction conditions, particularly those involving oxidation or mild acidity, yet can be readily removed under basic conditions.

Causality Behind Experimental Choices

The selection of an acetylation protocol is guided by the need for high yield, ease of purification, and compatibility with the starting material's functional groups. The use of acetic anhydride as the acetylating agent is standard due to its high reactivity and the fact that the only byproduct is acetic acid, which is easily removed. The choice of catalyst/base is critical:

-

Pyridine: Acts as both a basic catalyst and a solvent. It activates the acetic anhydride by forming a highly reactive acetylpyridinium ion and also neutralizes the acetic acid byproduct. This method is highly effective but requires the complete removal of pyridine, which has a high boiling point, during workup.

-

Sodium Hydroxide: A strong base that deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This ion readily attacks the acetic anhydride. This method is rapid and avoids the use of pyridine but requires careful control of pH and temperature to avoid hydrolysis of the newly formed ester.

Detailed Experimental Protocol: Pyridine-Catalyzed Acetylation

This protocol is a standard and reliable method for the O-acetylation of phenols and is well-suited for the synthesis of (5-formyl-2-methoxyphenyl) acetate from isovanillin.

Materials:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Toluene

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve isovanillin (1.0 equivalent) in dry pyridine (2–10 mL/mmol).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by recrystallization or silica gel column chromatography.

Workflow for Pyridine-Catalyzed Acetylation of Isovanillin

Caption: Workflow for the synthesis of (5-formyl-2-methoxyphenyl) acetate.

Spectroscopic Characterization

Confirmation of the structure of (5-formyl-2-methoxyphenyl) acetate is achieved through a combination of spectroscopic methods. While public databases like PubChem indicate the availability of spectral data, a detailed interpretation is essential for researchers.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton, the methoxy group protons, and the acetyl group protons. The aromatic protons will appear as a complex multiplet, and their specific chemical shifts and coupling constants will confirm the substitution pattern. The aldehyde proton will be a singlet in the downfield region (around 9.8-10.0 ppm). The methoxy and acetyl protons will each appear as sharp singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each of the 10 carbon atoms in the molecule. The carbonyl carbons of the aldehyde and the acetate groups will be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, and their chemical shifts will be influenced by the attached functional groups. The methoxy and acetyl methyl carbons will be the most upfield signals.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks will include a strong C=O stretch for the aldehyde (around 1690-1715 cm⁻¹), another strong C=O stretch for the ester (around 1760-1770 cm⁻¹), and C-O stretching bands for the ester and ether linkages.

Reactivity and Synthetic Utility

(5-formyl-2-methoxyphenyl) acetate is a valuable intermediate due to the differential reactivity of its functional groups. The acetate group protects the phenolic oxygen, allowing for selective reactions at the aldehyde position.

The aldehyde group is a versatile handle for a wide range of chemical transformations, including:

-

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be used in amide bond formation or other transformations.

-

Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

-

Condensation Reactions: It can undergo condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions, to form alkenes. This is particularly useful for extending the carbon skeleton of the molecule.

-

Reductive Amination: The aldehyde can be converted to an amine through reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.

The acetate protecting group can be selectively removed under basic conditions (e.g., using sodium hydroxide or potassium carbonate in methanol) to reveal the free phenol, which can then participate in further reactions such as etherification or esterification.

Applications in Drug Discovery and Development

While (5-formyl-2-methoxyphenyl) acetate itself is an intermediate, its precursor, isovanillin, and closely related derivatives are pivotal in the synthesis of a variety of bioactive molecules. This highlights the potential of (5-formyl-2-methoxyphenyl) acetate as a key building block in medicinal chemistry.

-

Precursor to Combretastatin Analogues: Isovanillin is a known starting material for the synthesis of combretastatin analogues, which are potent anticancer agents that inhibit tubulin polymerization.[1] The synthesis often involves olefination reactions at the aldehyde group to create the characteristic stilbene core of these compounds. The use of the acetylated form allows for a broader range of reaction conditions to be explored in the key C-C bond-forming steps.

-

Intermediate in Natural Product Synthesis: Isovanillin is a key fragment in the total synthesis of morphine, a powerful opioid analgesic.[1] The ability to protect the phenolic hydroxyl group as an acetate is a common strategy in such complex, multi-step syntheses to prevent unwanted side reactions.

-

Synthesis of Bioactive Heterocycles: The aldehyde functionality is a gateway to the synthesis of various heterocyclic systems, many of which are privileged scaffolds in drug discovery. For instance, condensation of the aldehyde with amines or hydrazines can lead to the formation of imines or hydrazones, which can then be cyclized to form nitrogen-containing heterocycles.

Logical Relationship of (5-formyl-2-methoxyphenyl) acetate in Synthesis

Caption: Synthetic utility of (5-formyl-2-methoxyphenyl) acetate.

Conclusion

(5-formyl-2-methoxyphenyl) acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its straightforward synthesis from isovanillin, coupled with the orthogonal reactivity of its functional groups, allows for its use as a key building block in the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and synthetic utility, offering a solid foundation for researchers and scientists looking to incorporate this compound into their research programs.

References

- Benchchem. (2026). Isovanillin: A Versatile Aromatic Building Block in Organic Synthesis. Benchchem.

- PubChem. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Chem-Impex.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Benchchem. (2026). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. Benchchem.

- Benchchem. (2026). A Comparative Analysis of Isovanillin Synthesis Routes for Researchers and Drug Development Professionals. Benchchem.

- PubChemLite. (n.d.). This compound (C10H10O4). PubChemLite.

- Red Flower Publications. (2015). Synthesis and Application of 4-Acetyloxy-3-Methoxy Benzaldehyde as Chromogenic Spraying Reagent on Thin Layer Chromatography for Forensic Identification and Detection of Some Food Oils.

- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

- ResearchGate. (2026). Concurrent synthesis of vanillin and isovanillin.

- Google Patents. (n.d.). Process for preparing isovanillin. Google Patents.

- Twarda-Cłapak, A., Włodarczyk, M., Wąsik, S., & Chrobak, E. (2025). Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. Molecules, 30(21), 4589.

- ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. ResearchGate.

- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

- Google Patents. (n.d.). An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.

- International Union of Crystallography. (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. International Union of Crystallography.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- Crysdot LLC. (n.d.). This compound. Crysdot LLC.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- ResearchGate. (n.d.). FT-IR spectra for (a) bis-(4-formyl-2-methoxyphenyl) terephthalate, (b) 2,4,6-trihydrazinyl-1,3,5-triazine, and (c) NIPOP. ResearchGate.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Chegg. (2020, April 29). Solved Please help with my lab. label each peak in the H. Chegg.com.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Formyl-2-methoxyphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxyphenyl acetate, also known by its synonyms 3-Acetoxy-4-methoxybenzaldehyde and O-Acetyl Isovanillin, is an aromatic organic compound with the chemical formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol .[1][2] Its structure, featuring an acetylated phenol, a methoxy group, and an aldehyde functional group on a benzene ring, makes it a compound of interest in various chemical syntheses, including as a building block for more complex molecules in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough understanding of its spectroscopic properties.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide details the expected spectral features, their interpretation, and standard protocols for data acquisition, serving as a vital resource for scientists working with this compound.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data of this compound lies in understanding its molecular structure and the influence of each functional group on the overall spectral output.

Caption: Workflow for ¹H NMR data acquisition and processing.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

Expected Chemical Shifts:

| Carbon(s) | Chemical Shift (δ, ppm) | Notes |

| Aldehydic C=O | 190 - 192 | The most downfield signal due to the strong deshielding effect of the carbonyl oxygen. |

| Ester C=O | 168 - 170 | Also significantly deshielded, but typically upfield from the aldehydic carbonyl. |

| Aromatic C (substituted) | 120 - 160 | Carbons attached to oxygen (C-OAr and C-OCH₃) will be the most downfield in this region. The carbon attached to the formyl group will also be significantly deshielded. |

| Aromatic C-H | 110 - 130 | The chemical shifts of the protonated aromatic carbons. |

| Methoxy (-OCH₃) | 55 - 57 | A characteristic signal for methoxy groups on an aromatic ring. |

| Acetyl (-COCH₃) | 20 - 22 | A typical chemical shift for a methyl group attached to a carbonyl. |

Expert Interpretation: The presence of two signals in the carbonyl region (δ > 160 ppm) is a strong indicator of the two distinct carbonyl environments (aldehyde and ester). The number of signals in the aromatic region confirms the substitution pattern of the benzene ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorption Bands:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | 2820-2850 and 2720-2750 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| Aldehyde C=O | Stretch | 1690-1715 | Strong |

| Ester C=O | Stretch | 1750-1770 | Strong |

| Aromatic C=C | Stretch | 1580-1620 and 1450-1520 | Medium to Strong |

| C-O (Ester) | Stretch | 1200-1250 | Strong |

| C-O (Ether) | Stretch | 1020-1080 and 1200-1275 | Strong |

Expert Interpretation: The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The ester C=O typically appears at a higher frequency than the aldehyde C=O, which is conjugated with the aromatic ring. The presence of the characteristic, and often sharp, aldehydic C-H stretches just below 3000 cm⁻¹ is a definitive feature for identifying the aldehyde functionality.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a single-reflection ATR accessory.

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal before acquiring the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elucidation of the molecular structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the compound (m/z = 194) should be observable.

-

Key Fragments:

-

m/z 152: This prominent peak likely arises from the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion. This is a characteristic fragmentation pathway for aryl acetates. [1] * m/z 151: Subsequent loss of a hydrogen radical (H˙) from the m/z 152 fragment. [1] * m/z 43: This intense peak corresponds to the acetyl cation ([CH₃CO]⁺). [1] * Other fragments resulting from the cleavage of the methoxy and formyl groups may also be present.

-

Expert Interpretation: The fragmentation pattern is highly diagnostic. The initial loss of 42 mass units is a strong indication of an acetyl group. The resulting fragment at m/z 152 corresponds to the molecular ion of the corresponding phenol (isovanillin). Further fragmentation of this ion can provide additional structural confirmation.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumental Parameters:

-

Gas Chromatograph:

-

Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Conclusion

The spectroscopic characterization of this compound is straightforward with the application of standard analytical techniques. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively. IR spectroscopy confirms the presence of the key aldehyde and ester functional groups, while mass spectrometry establishes the molecular weight and provides valuable structural information through fragmentation analysis. By employing the protocols and interpretative guidance provided in this document, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structure of this compound, ensuring the integrity of their scientific endeavors.

References

- PubChem. This compound.

Sources

The Molecular Blueprint: An In-Depth Technical Guide to the Mass Spectrometry of 5-Formyl-2-methoxyphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methoxyphenyl acetate, a key aromatic aldehyde and ester, serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its structural elucidation is paramount for ensuring the integrity of synthetic pathways and the quality of final active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, with a focus on electron ionization (EI) mass spectrometry. We will delve into the characteristic fragmentation patterns, the underlying mechanistic principles, and a detailed, field-proven protocol for its analysis. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this versatile building block.

Introduction: The Significance of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are a cornerstone of modern medicinal chemistry, acting as versatile synthons for a wide array of therapeutic agents.[1] Their utility stems from the reactive aldehyde group, which can be readily transformed into various functional groups, and the substituted aromatic ring, which allows for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological profile.[2] this compound, also known by its synonyms 3-Acetoxy-4-methoxybenzaldehyde and O-Acetyl Isovanillin, is a valuable member of this class of compounds.[3] It is a derivative of isovanillin, a naturally occurring phenolic aldehyde that is a known precursor in the total synthesis of complex molecules like morphine and potent anti-cancer agents such as combretastatin analogues.[4] The acetylation of the phenolic hydroxyl group in isovanillin to form this compound serves to protect this reactive site during subsequent synthetic steps, making it a crucial intermediate in multi-step syntheses.[5]

Understanding the mass spectrometric profile of this intermediate is not merely an academic exercise; it is a critical component of quality control and reaction monitoring in pharmaceutical development. Mass spectrometry provides a molecular "fingerprint," offering unambiguous confirmation of the compound's identity and purity. This guide will provide a detailed exposition of the mass spectrometric analysis of this compound, empowering researchers to interpret its fragmentation patterns with confidence.

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.19 g/mol | [3] |

| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |

| CAS Number | 881-57-2 | [3] |

| Appearance | White to orange to green powder to crystal | [3] |

| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, O-Acetyl Isovanillin, Acetic Acid 5-Formyl-2-methoxyphenyl Ester | [1][3] |

Mass Spectrometry Analysis: A Step-by-Step Protocol

The following protocol outlines a standardized procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This method is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure complete dissolution and compatibility with the GC injection system.

-

Concentration: The final concentration should be in the range of 10-100 µg/mL. This concentration range is typically sufficient to produce a strong signal without overloading the mass spectrometer.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard capillary GC system.

-

Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Interpretation of the Mass Spectrum

Under electron ionization, this compound undergoes predictable fragmentation, providing a characteristic mass spectrum. The high energy of EI (70 eV) is sufficient to cause ionization and subsequent bond cleavages, leading to a series of fragment ions.

The Molecular Ion

The molecular ion (M⁺•) peak is expected at an m/z corresponding to the molecular weight of the compound, which is 194.[3] Due to the presence of the relatively stable aromatic ring, the molecular ion peak should be observable, though its intensity may be moderate.

Key Fragmentation Pathways

The fragmentation of this compound is dominated by cleavages related to the ester and aldehyde functional groups. The most prominent fragmentation pathways are detailed below.

| m/z | Ion Structure | Proposed Fragmentation |

| 194 | [C₁₀H₁₀O₄]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₈H₈O₃]⁺• | Loss of a neutral ketene molecule (CH₂=C=O) from the acetyl group. This is a characteristic fragmentation for acetates. |

| 151 | [C₈H₇O₃]⁺ | Loss of a hydrogen radical (H•) from the m/z 152 fragment. |

| 123 | [C₇H₇O₂]⁺ | Loss of a formyl radical (•CHO) from the m/z 152 fragment. |

| 43 | [CH₃CO]⁺ | Acetyl cation, resulting from the cleavage of the ester bond. |

The primary and most diagnostic fragmentation is the loss of a ketene molecule (42 Da) from the molecular ion to produce a fragment at m/z 152. This fragment corresponds to the molecular ion of isovanillin, the parent phenol.[6] This is a highly favorable process for aromatic acetates. The resulting isovanillin radical cation then undergoes further fragmentation, such as the loss of a hydrogen atom to form a stable cation at m/z 151, or the loss of the formyl radical to yield a fragment at m/z 123. The observation of a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), provides further confirmation of the acetate functionality.

The proposed fragmentation pathway is illustrated in the following diagram:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde, 3-hydroxy-4-methoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Acetoxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Acetoxy-4-methoxybenzaldehyde, a key aromatic compound with applications in the pharmaceutical and flavor industries. This document offers a detailed exploration of the vibrational characteristics of the molecule, guiding researchers and drug development professionals in the principles of spectral acquisition and interpretation. Methodologies for sample preparation, including Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques, are discussed with an emphasis on the causality behind procedural choices to ensure data integrity. A full assignment of the principal absorption bands is presented, correlating specific vibrational modes with the compound's distinct functional groups: the aromatic aldehyde, the phenyl acetate ester, and the methoxy ether. This guide is intended to serve as a practical resource for the accurate identification and characterization of 3-Acetoxy-4-methoxybenzaldehyde and structurally related compounds using Fourier Transform Infrared (FTIR) spectroscopy.

Introduction: The Molecular Landscape of 3-Acetoxy-4-methoxybenzaldehyde

3-Acetoxy-4-methoxybenzaldehyde, also known as vanillin acetate, is a derivative of vanillin, a widely recognized aromatic aldehyde.[1][2] Its molecular structure is characterized by a benzene ring substituted with an aldehyde (-CHO), an acetoxy (-OCOCH₃), and a methoxy (-OCH₃) group. This unique combination of functional groups gives rise to a distinctive infrared spectrum, which serves as a molecular fingerprint for its identification and characterization.[3]

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[4] The resulting spectrum of absorption versus wavenumber provides valuable information about the functional groups present in the molecule.[3] For a molecule like 3-Acetoxy-4-methoxybenzaldehyde, IR spectroscopy allows for the unambiguous confirmation of the presence of the carbonyl groups of the aldehyde and the ester, the aromatic ring, and the ether linkage, making it an indispensable tool for quality control and research.

This guide will deconstruct the IR spectrum of 3-Acetoxy-4-methoxybenzaldehyde, providing a detailed roadmap for its interpretation. We will explore the practical aspects of obtaining a high-quality spectrum and delve into the theoretical underpinnings of the observed absorption bands.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The acquisition of a clean and reproducible IR spectrum is paramount for accurate analysis. As 3-Acetoxy-4-methoxybenzaldehyde is a solid at room temperature, two primary methods are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.[5][6]

Recommended Method: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is often the preferred method due to its simplicity, speed, and minimal sample preparation.[7] It is a non-destructive technique that allows for the direct analysis of solid samples.[8]

Methodology:

-

Crystal Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is impeccably clean. This is a critical step to prevent cross-contamination. Clean the crystal surface with a suitable solvent, such as isopropanol or ethanol, and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is a crucial self-validating step, as this spectrum will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the 3-Acetoxy-4-methoxybenzaldehyde powder directly onto the center of the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong and well-defined spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Causality in Protocol: The application of pressure is a critical parameter. Insufficient pressure will result in weak and distorted peaks, while excessive pressure could potentially damage the crystal. The goal is to maximize the surface area of the sample in contact with the evanescent wave that penetrates a few micrometers into the sample at the crystal-sample interface.[7]

Alternative Method: Potassium Bromide (KBr) Pellet

The KBr pellet method is a traditional transmission technique that can yield high-quality spectra, though it is more labor-intensive.[9]

Methodology:

-

Sample Preparation: Grind 1-2 mg of 3-Acetoxy-4-methoxybenzaldehyde with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.[10] The grinding must be thorough to reduce the particle size of the sample to less than the wavelength of the incident IR radiation, thereby minimizing scattering effects.

-

Pellet Formation: Transfer the finely ground mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press.[6][11] A vacuum is often applied to the die to remove trapped air and moisture, resulting in a transparent or translucent pellet.[6]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Spectrum Acquisition: Place the KBr pellet in a sample holder and position it in the instrument's beam path to collect the spectrum.

-

Data Interpretation: The resulting spectrum will be a transmission spectrum.

Trustworthiness of the Protocol: The transparency of the KBr pellet is a direct indicator of its quality. An opaque or cloudy pellet suggests poor grinding or insufficient pressure, which will lead to a sloping baseline and distorted peaks. KBr is hygroscopic, so it is crucial to work quickly and in a low-humidity environment to prevent the appearance of a broad O-H stretching band from absorbed water in the spectrum.[10]

Molecular Structure and Vibrational Modes

To understand the IR spectrum, it is essential to first visualize the molecular structure and identify the key functional groups.

Caption: Molecular structure of 3-Acetoxy-4-methoxybenzaldehyde.

Detailed Spectral Interpretation

The infrared spectrum of 3-Acetoxy-4-methoxybenzaldehyde can be systematically interpreted by examining the characteristic absorption regions for each functional group.

Aromatic and Aldehydic C-H Stretching Region (3100-2700 cm⁻¹)

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity bands are expected in this region, corresponding to the stretching vibrations of the C-H bonds on the benzene ring.[12]

-

Aldehydic C-H Stretch (2850-2820 cm⁻¹ and 2750-2720 cm⁻¹): A hallmark of aldehydes is the appearance of two weak to medium bands due to the C-H stretching of the aldehyde group.[13][14] The band around 2720 cm⁻¹ is particularly diagnostic as few other functional groups absorb in this region.[4]

Aliphatic C-H Stretching Region (3000-2850 cm⁻¹)

-

Methoxy and Acetoxy CH₃ Stretches: The symmetric and asymmetric stretching vibrations of the methyl groups in the methoxy and acetoxy substituents will give rise to absorption bands in this region.[15]

Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This region is one of the most informative in the spectrum of 3-Acetoxy-4-methoxybenzaldehyde, as it contains two distinct carbonyl groups.

-

Ester C=O Stretch (~1765 cm⁻¹): Phenyl acetates typically exhibit a strong C=O stretching absorption at a higher frequency than aliphatic esters due to the electron-withdrawing nature of the phenyl ring.[16]

-

Aldehyde C=O Stretch (~1690 cm⁻¹): The C=O stretching vibration of the aromatic aldehyde is also strong and sharp. Its position is lowered from that of a saturated aldehyde (around 1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[14]

Aromatic C=C Stretching Region (1600-1450 cm⁻¹)

-

Ring Stretching: The benzene ring exhibits characteristic C=C in-ring stretching vibrations, which typically appear as a series of sharp bands of variable intensity in this region.[12][17]

Fingerprint Region (< 1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole. While challenging to interpret fully, several key vibrations can be identified.

-

C-O Stretching Vibrations: Strong and distinct bands corresponding to the C-O stretching of the ester and ether linkages are prominent here. The aryl-O stretch of the ester (Ar-O-C=O) and the C-O-C stretch of the ester are expected, as are the asymmetric and symmetric C-O-C stretches of the methoxy group.

-

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations of the aromatic C-H bonds give rise to strong bands in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern on the benzene ring.[12]

Summary of Expected IR Absorption Bands

The following table summarizes the expected key absorption bands in the infrared spectrum of 3-Acetoxy-4-methoxybenzaldehyde.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |

| 3000-2850 | Medium | C-H Stretch (asymmetric & symmetric) | Methoxy & Acetoxy CH₃ |

| ~2830 & ~2730 | Weak-Medium | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1765 | Strong, Sharp | C=O Stretch | Phenyl Acetate (Ester) |

| ~1690 | Strong, Sharp | C=O Stretch (conjugated) | Aromatic Aldehyde |

| 1600-1450 | Medium-Weak, Sharp | C=C In-Ring Stretch | Aromatic Ring |

| ~1260 & ~1030 | Strong | C-O Stretch (asymmetric & symmetric) | Methoxy Group |

| ~1200 & ~1150 | Strong | C-O Stretch | Phenyl Acetate (Ester) |

| 900-675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Safety and Handling

3-Acetoxy-4-methoxybenzaldehyde may cause skin, eye, and respiratory irritation.[18][19] It is essential to handle this compound in a well-ventilated area, preferably a fume hood.[19] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[20] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[21]

Conclusion

The infrared spectrum of 3-Acetoxy-4-methoxybenzaldehyde is rich with information, providing a clear and detailed picture of its molecular architecture. The distinct and strong absorptions of the two carbonyl groups, coupled with the characteristic bands of the aromatic, methoxy, and aldehydic C-H bonds, allow for confident identification. By following robust experimental protocols, such as ATR-FTIR, researchers can obtain high-quality spectra that serve as a reliable analytical tool in pharmaceutical development and quality control. This guide provides the foundational knowledge for both the practical acquisition and the detailed interpretation of the IR spectrum of this important compound.

References

- Shimadzu. (n.d.). KBr Pellet Method.

- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?

- Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-Iodo-4-methoxybenzaldehyde.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR.

- Goddu, R. F. (1957). Determination of Aromatic Aldehydes by Near-Infrared Spectrophotometry. Analytical Chemistry, 29(12), 1790-1794.

- LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).

- Bio-Rad Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from a generic SDS for a similar chemical.

- Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: p-Anisaldehyde.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61229, Vanillin acetate.

- American Chemical Society. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education.

- Chegg. (2017, March 2). Analyze this IR spectra of vanillin acetate.

- National Institute of Standards and Technology. (n.d.). Vanillin, acetate. NIST Chemistry WebBook.

- Sigma-Aldrich. (2024, September 9). Safety Data Sheet. Retrieved from a generic SDS for a similar chemical.

- National Institute of Standards and Technology. (n.d.). Vanillin, acetate. NIST Chemistry WebBook.

- SpectraBase. (n.d.). Vanillin acetate - Optional[ATR-IR] - Spectrum.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31229, Phenyl acetate.

- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.

- LibreTexts. (2023, August 29). ATR-FTIR. Chemistry LibreTexts.

- Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

- AZoM. (2024, July 2). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis?

- RTI Laboratories. (n.d.). FTIR Analysis.

- ResearchGate. (n.d.). IR spectrum of PhOAc is obtained in the C=O stretching frequency...

- YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 1-Amino-2-methoxybenzene.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244728, 3-Ethoxy-4-methoxybenzaldehyde.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzene.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0).

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook.

- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- SpectraBase. (n.d.). 3-Ethoxy-4-methoxy-benzaldehyde - Optional[FTIR] - Spectrum.

- SpectraBase. (n.d.). 3-Methoxy-4-(octyloxy)benzaldehyde - Optional[FTIR] - Spectrum.

Sources

- 1. Vanillin acetate | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vanillin, acetate [webbook.nist.gov]

- 3. rtilab.com [rtilab.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. azom.com [azom.com]

- 7. mt.com [mt.com]

- 8. azom.com [azom.com]

- 9. shimadzu.com [shimadzu.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. fishersci.ca [fishersci.ca]

- 19. bio.vu.nl [bio.vu.nl]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of 5-Formyl-2-methoxyphenyl Acetate

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Formyl-2-methoxyphenyl Acetate

Introduction: A Versatile Building Block in Modern Chemistry

This compound, also known by synonyms such as 3-Acetoxy-4-methoxybenzaldehyde or O-Acetyl Isovanillin, is a polysubstituted aromatic aldehyde of significant interest to researchers and drug development professionals.[1][2] Its unique arrangement of a formyl, a methoxy, and an acetate group on a benzene ring imparts a nuanced reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[3] Aromatic aldehydes, in general, are foundational to the fragrance, flavor, and pharmaceutical industries.[4][5] This guide provides an in-depth exploration of the core physicochemical and spectroscopic properties of this compound, coupled with validated experimental protocols for its characterization, to empower scientists in their research and development endeavors.

Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. This compound is an organic compound with a well-defined structure and set of identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | (5-formyl-2-methoxyphenyl) acetate | [2] |

| CAS Number | 881-57-2 | [1][2][6][7][8][9] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][7][8][10] |

| Molecular Weight | 194.19 g/mol | [1][2][7][8] |

| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)C=O)OC | [2] |

| InChIKey | ZVPGTXJXZIXWGR-UHFFFAOYSA-N | [2][8] |

| Synonyms | 3-Acetoxy-4-methoxybenzaldehyde, Acetic Acid 5-Formyl-2-methoxyphenyl Ester, O-Acetyl Isovanillin | [1][2] |

The structure features a benzene ring substituted with a formyl group (-CHO), a methoxy group (-OCH₃), and an acetate group (-OCOCH₃). The formyl group, being an aldehyde, is a primary site for a variety of chemical transformations.[11][12]

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound dictate its handling, storage, and behavior in various experimental setups. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 293 °C at 760 mmHg | |

| Purity | >98.0% (GC) | [1][7] |

The solid, crystalline nature of this compound at room temperature simplifies its handling and weighing. Its relatively high boiling point is indicative of its molecular weight and polarity.

Solubility Profile

While specific solubility data is not extensively published, a qualitative solubility profile can be predicted based on its structure and general principles of organic chemistry. The presence of polar functional groups (aldehyde, ester, and ether) suggests solubility in polar organic solvents.

A systematic approach to determining solubility is crucial for applications such as reaction setup and purification.

This protocol outlines a systematic procedure to assess the solubility of this compound in a range of common laboratory solvents.[13][14][15][16]

-

Preparation : Dispense 10 mg of the compound into a series of labeled small test tubes.

-

Solvent Addition : To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, diethyl ether, hexane) dropwise while agitating.[14]

-

Observation : Observe for complete dissolution. If the compound dissolves, it is classified as soluble. If a suspension or two distinct phases remain, it is classified as insoluble.

-

pH in Water : For the aqueous test, check the pH of the solution with litmus paper to identify any acidic or basic properties.[15][16]

Caption: A stepwise workflow for determining the solubility of an organic compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for verifying the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17]

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, the methoxy protons, and the acetyl protons. The aldehydic proton is characteristically found far downfield, typically between δ 9.5 and 10.0 ppm.[12][18] The aromatic protons will appear in the δ 7.0-8.0 ppm region, with their splitting patterns revealing their substitution pattern. The methoxy and acetyl protons will appear as sharp singlets in the upfield region.

-

¹³C NMR : The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of δ 190-195 ppm.[19][20][21] The carbonyl carbon of the acetate group will also be downfield, while the aromatic, methoxy, and acetyl methyl carbons will have distinct chemical shifts.

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Spectrometer Setup : Insert the NMR tube into the spectrometer, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve homogeneity.[17]

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.[17]

Caption: A streamlined workflow for NMR analysis of an organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by a strong absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹.[12] Another strong C=O stretching band for the ester group will also be present, typically at a slightly higher wavenumber.

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its functional groups.

-

Aldehyde Group : As an aromatic aldehyde lacking an α-hydrogen, it can undergo the Cannizzaro reaction in the presence of a strong base.[22] It is also susceptible to nucleophilic addition reactions at the carbonyl carbon and can be oxidized to a carboxylic acid or reduced to an alcohol.

-

Acetate Group : The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.

-

Aromatic Ring : The electron-donating methoxy group and the electron-withdrawing formyl and acetate groups influence the regioselectivity of electrophilic aromatic substitution reactions.

The compound should be stored in a cool, dark place to prevent degradation.

Applications in Research and Drug Development

This compound serves as a key building block in organic synthesis. Its structural similarity to vanillin, a widely used flavoring agent and synthetic precursor, highlights its potential in various applications.[23] Vanillin and its derivatives are valuable intermediates in the synthesis of pharmaceuticals such as papaverine and trimethoprim.[3] The reactivity of the aldehyde and the potential for modification of the acetate and methoxy groups make it a versatile starting material for the construction of complex molecular architectures, which is of high interest in drug discovery programs.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin and serious eye irritation.[2]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

Conclusion

This compound is a compound with a rich chemical profile that makes it a valuable tool for synthetic chemists. A thorough understanding of its physical, spectroscopic, and chemical properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided protocols offer a standardized approach to its characterization, ensuring data reliability and reproducibility.

References

- Experiment 1 - Melting Points. [Link]

- Solubility test for Organic Compounds. [Link]

- Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. PubMed. [Link]

- Melting point determin

- Measuring the Melting Point. Westlab Canada. [Link]

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Solubility test/ Organic lab. YouTube. [Link]

- This compound | C10H10O4 | CID 4099572. PubChem - NIH. [Link]

- Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. [Link]

- experiment (1)

- 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF.

- Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- 5-Formyl-2-methoxyphenyl acet

- Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes. [Link]

- Aromatic Aldehyde Definition - Organic Chemistry Key Term. Fiveable. [Link]

- C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

- Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Arom